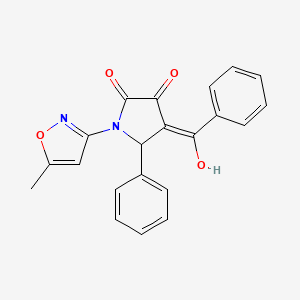
3-((1-(2-Methoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(2-Methoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a pyrrolidine moiety and a methoxyacetyl group
Métodos De Preparación
The synthesis of 3-((1-(2-Methoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by its functionalization and subsequent coupling with the pyrazine ring. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrazine or pyrrolidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyrazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Aplicaciones Científicas De Investigación
3-((1-(2-Methoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application being studied.
Comparación Con Compuestos Similares
Similar compounds include other pyrazine derivatives and pyrrolidine-containing molecules. What sets 3-((1-(2-Methoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. Similar compounds might include:
- Pyrazine-2-carbonitrile derivatives
- Pyrrolidine-3-yl substituted pyrazines
- Methoxyacetyl-substituted heterocycles
This compound’s unique structure allows for specific interactions that may not be possible with other similar molecules, making it a valuable subject of study in various fields of research.
Propiedades
IUPAC Name |
3-[1-(2-methoxyacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-18-8-11(17)16-5-2-9(7-16)19-12-10(6-13)14-3-4-15-12/h3-4,9H,2,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAUTOTYSKTOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)OC2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2651106.png)
![N-{[4-cyclohexyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2651107.png)
![5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2651108.png)
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B2651110.png)



![1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2651116.png)
![2-({2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]butanoyl}amino)acetic acid](/img/structure/B2651117.png)



![4-[(2-Fluorophenyl)methoxy]phenol](/img/structure/B2651125.png)
